N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H12N6O |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H12N6O/c1-19-8-10(7-15-19)16-13(20)12-5-11(17-18-12)9-3-2-4-14-6-9/h2-8H,1H3,(H,16,20)(H,17,18) |
InChI Key |
LKNWZMVZUWZSOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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